

Molecular weight and formula of 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-(methylthio)aniline

Cat. No.: B1322091

[Get Quote](#)

In-Depth Technical Guide: 2-Fluoro-4-(methylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of **2-Fluoro-4-(methylthio)aniline**. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Core Molecular Information

2-Fluoro-4-(methylthio)aniline, with the CAS number 76180-33-1, is a substituted aniline derivative. The presence of a fluorine atom and a methylthio group on the aniline ring imparts unique electronic properties that are advantageous in drug design. These substitutions can influence the compound's metabolic stability, bioavailability, and binding affinity to biological targets.

Property	Value	Source
Molecular Formula	C ₇ H ₈ FNS	[1]
Molecular Weight	157.21 g/mol	[1] [2]
IUPAC Name	2-fluoro-4-(methylthio)aniline	[1]
Synonyms	2-fluoro-4-(methylsulfanyl)aniline	[1]

Synthesis and Experimental Protocols

The synthesis of **2-Fluoro-4-(methylthio)aniline** can be achieved through a multi-step process, typically starting from a readily available precursor such as 2-fluoroaniline or 4-bromo-2-fluoroaniline. A general and adaptable synthetic approach is outlined below, based on established methodologies for the synthesis of substituted anilines.

Experimental Protocol: Synthesis of 2-Fluoro-4-(methylthio)aniline

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Bromination of 2-Fluoroaniline (if starting from 2-fluoroaniline)

- Dissolve 2-fluoroaniline in a suitable aprotic solvent such as dimethylformamide (DMF).
- Slowly add a brominating agent, for example, N-Bromosuccinimide (NBS), to the solution while maintaining a controlled temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product, 4-bromo-2-fluoroaniline, using an appropriate organic solvent.
- Purify the product by column chromatography.[\[3\]](#)[\[4\]](#)

Step 2: Introduction of the Methylthio Group

- Combine the synthesized 4-bromo-2-fluoroaniline with a source of the methylthio group, such as sodium thiomethoxide.
- Employ a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) and a suitable ligand (e.g., Xantphos) in a solvent like dioxane.^[5]
- Heat the reaction mixture under reflux and monitor its progress by TLC.
- Once the reaction is complete, perform a work-up procedure involving extraction and washing.
- Purify the final product, **2-Fluoro-4-(methylthio)aniline**, using column chromatography to achieve high purity.^[5]

Spectroscopic Characterization

The structural identity and purity of **2-Fluoro-4-(methylthio)aniline** are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of **2-Fluoro-4-(methylthio)aniline**.

¹H NMR (Proton NMR) Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.03	dd, $J = 8.8, 2.9$ Hz	1H	Aromatic CH
6.86 – 6.73	m	1H	Aromatic CH
6.65	dd, $J = 8.7, 5.0$ Hz	1H	Aromatic CH
3.85	br. s	2H	$-\text{NH}_2$
2.39	s	3H	$-\text{SCH}_3$

¹³C NMR (Carbon NMR) Data:

Chemical Shift (ppm)	Assignment
155.8 (d, J = 240.2 Hz)	C-F
142.0	Aromatic C-N
122.0 (d, J = 7.6 Hz)	Aromatic CH
117.8 (d, J = 23.1 Hz)	Aromatic CH
115.5 (d, J = 7.7 Hz)	Aromatic C-S
114.8 (d, J = 22.5 Hz)	Aromatic CH
17.14	-SCH ₃

Infrared (IR) Spectroscopy

While a specific spectrum for **2-Fluoro-4-(methylthio)aniline** is not readily available in public databases, the expected characteristic IR absorptions can be predicted based on its functional groups.

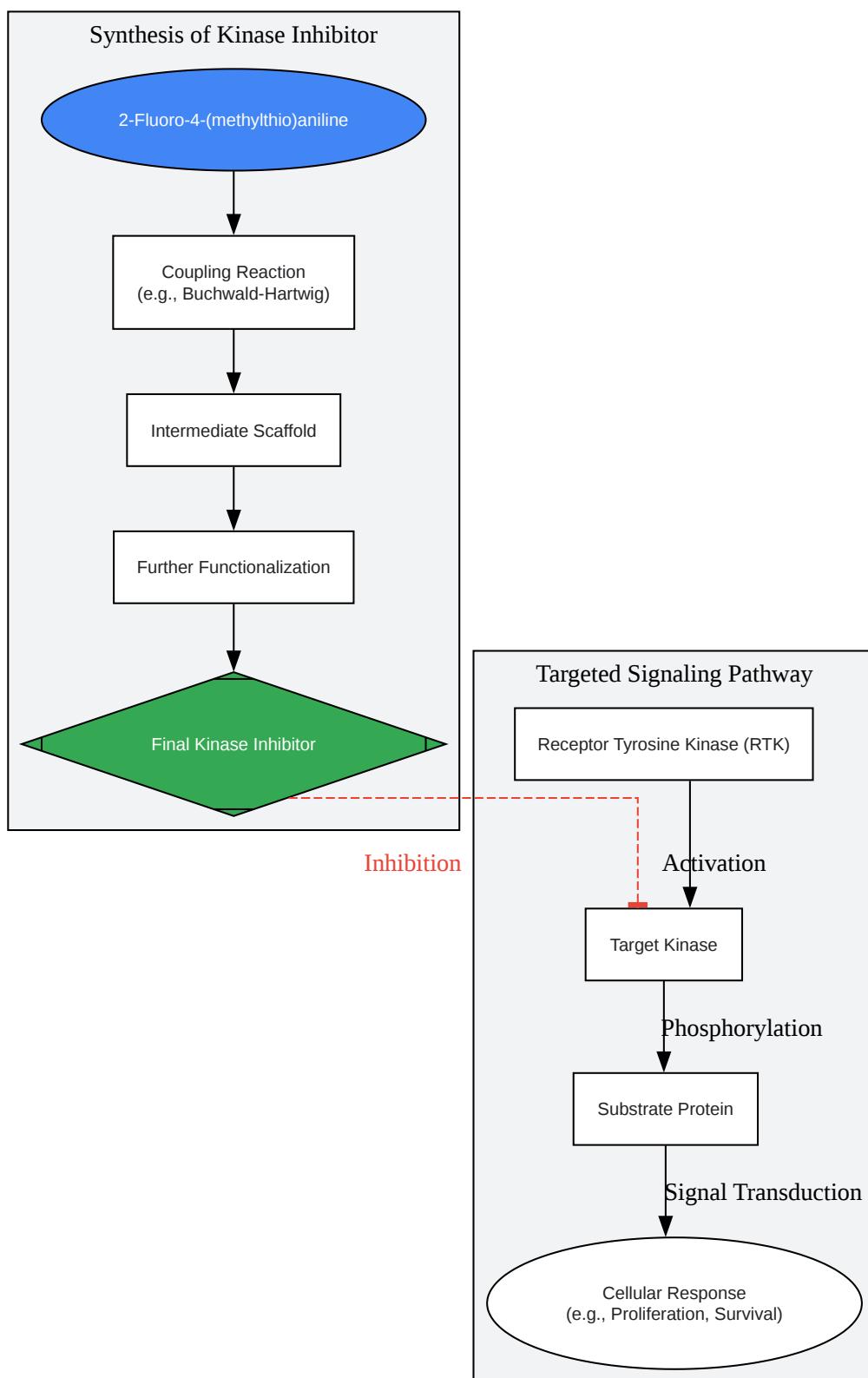
Wavenumber (cm ⁻¹)	Vibration	Functional Group
3500-3300	N-H stretch	Primary Amine (-NH ₂)
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Aliphatic (-CH ₃)
1620-1580	N-H bend	Primary Amine (-NH ₂)
1600-1450	C=C stretch	Aromatic Ring
1300-1100	C-N stretch	Aromatic Amine
1250-1000	C-F stretch	Aryl Fluoride
700-600	C-S stretch	Thioether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

m/z	Fragment
157	$[M]^+$ (Molecular Ion)
142	$[M - \text{CH}_3]^+$
110	$[M - \text{SCH}_3]^+$


Role in Drug Development and Signaling Pathways

2-Fluoro-4-(methylthio)aniline serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The unique combination of its functional groups allows for its incorporation into larger, more complex molecules that can interact with specific biological targets.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The aniline moiety can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The fluorine and methylthio groups can be strategically positioned to enhance binding affinity and selectivity for the target kinase.

While a specific, publicly documented signaling pathway directly involving a drug synthesized from **2-Fluoro-4-(methylthio)aniline** is not available, a logical workflow for its use in the development of a hypothetical kinase inhibitor targeting a generic signaling pathway is presented below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and action of a kinase inhibitor.

In this conceptual workflow, **2-Fluoro-4-(methylthio)aniline** is used as a starting material to synthesize a kinase inhibitor. This inhibitor then targets a specific kinase within a signaling pathway, blocking its activity and thereby preventing the downstream cellular responses that contribute to disease progression. The development of such inhibitors is a key focus in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-(methylsulfanyl)aniline | C7H8FNS | CID 22025617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aceschem.com [aceschem.com]
- 3. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Molecular weight and formula of 2-Fluoro-4-(methylthio)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322091#molecular-weight-and-formula-of-2-fluoro-4-methylthio-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com